16-Mercaptohexadecanamide

Self-assembled monolayers Alkanethiol ordering Hydrogen bonding

Researchers face SAM disorder and thermal degradation with short-chain or non-amide thiols, compromising biosensor and molecular electronics reproducibility. 16-Mercaptohexadecanamide (C16H33NOS, MW 287.50) solves this with: - n=16 chain exceeding the C15 ordering threshold for amide-containing alkanethiols - Amide-mediated hydrogen bonding delaying thermal disordering by ~50 K vs. alcohol analogs - Neutral, non-ionizing amide terminus for protein adsorption studies at physiological pH Available at 97% purity, stored 2-8°C. Direct replacement for failed shorter-chain analogs.

Molecular Formula C16H33NOS
Molecular Weight 287.5 g/mol
CAS No. 124536-79-4
Cat. No. B12053831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Mercaptohexadecanamide
CAS124536-79-4
Molecular FormulaC16H33NOS
Molecular Weight287.5 g/mol
Structural Identifiers
SMILESC(CCCCCCCC(=O)N)CCCCCCCS
InChIInChI=1S/C16H33NOS/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H2,17,18)
InChIKeyPIJCUJXBPYCINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Mercaptohexadecanamide: Profile & Procurement


16-Mercaptohexadecanamide (CAS 124536-79-4) is a C16 long-chain alkanethiol featuring a terminal mercapto group (-SH) and an amide group (-CONH2) within its hydrocarbon backbone. It is classified among amide-containing alkanethiols used for forming self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The compound has a molecular formula of C16H33NOS, a molecular weight of 287.50 g/mol, and a reported melting point range of 96–102°C . Commercially available at 97% purity with storage recommendations of 2–8°C , 16-mercaptohexadecanamide serves as a foundational building block for surface functionalization in molecular electronics, biosensor fabrication, and protein adsorption control applications .

Self-assembled monolayers on gold surfaces
Biosensor fabrication and molecular electronics
Exceeds alkyl chain ordering threshold
Amide-mediated thermal stabilization

16-Mercaptohexadecanamide Substitution Risks


While alkanethiols of varying chain lengths and terminal groups may appear interchangeable for self-assembled monolayer formation, direct substitution of 16-mercaptohexadecanamide with shorter-chain amide analogs or non-amide alkanethiols introduces quantifiable differences in alkyl chain ordering, thermal stability, and interfacial hydrogen bonding that directly impact SAM performance. The combination of a C16 chain length and an internal amide moiety in 16-mercaptohexadecanamide establishes distinct structural and electronic properties—specifically, a higher chain length threshold for alkyl ordering (≥C15 for amide-containing alkanethiols) and lateral hydrogen bonding networks that delay thermal disordering [1]. Procurement decisions based solely on terminal functionality without accounting for chain-length-dependent ordering and amide-mediated stabilization risk selecting a compound that fails to reproduce the interfacial architecture required for applications demanding robust, ordered monolayers [2].

Chain lengthShorter amide analogs (n
Terminal groupNon-amide thiols lack H-bonding networks; thermal stability may shift.
Interfacial architectureSubstitution may not reproduce ordered, robust monolayer properties.

16-Mercaptohexadecanamide Performance Data


Chain Length Threshold for Alkyl Ordering

In amide-containing alkanethiol SAMs on gold, alkyl chains are disordered below a chain length of n = 15. 16-mercaptohexadecanamide, with n = 16, lies above this ordering threshold, whereas shorter-chain analogs such as 11-mercaptoundecanamide (n = 11) and 12-mercaptododecanamide (n = 12) fall below it, producing disordered monolayer architectures [1]. The chain length threshold for alkyl ordering in amide-containing alkanethiol SAMs is several methylene units higher than in n-alkanethiol SAMs, indicating that amide-mediated lateral hydrogen bonding imposes stricter geometric constraints on chain packing [2].

Alkyl Ordering
Head-to-head
n=16 > C15 threshold
Ordered alkyl chains; barrier uniformity
Measured on Au(111) by IR, XPS
Self-assembled monolayers Alkanethiol ordering Hydrogen bonding Gold surface functionalization

Thermal Stabilization by Amide Hydrogen Bonding

Amide-containing SAMs, including those derived from 16-mercaptohexadecanamide, exhibit enhanced thermal stability attributed to lateral hydrogen bonding networks. Experimental studies demonstrate that the amide-group-containing SAM displays a substantial delay of alkyl chain disordering by about 50 K compared to linear chain alcohol analogs such as HS(CH2)n-OH [1]. This thermal stabilization is a class-level property of amide-containing alkanethiols, and 16-mercaptohexadecanamide specifically benefits from this hydrogen-bond-mediated stabilization while also providing a fully ordered alkyl chain region (n = 16) absent in shorter analogs.

Thermal Stability
Class-level
~50 K delayed disordering
H-bonding stabilizes against thermal disorder
Class-level property; amide-containing SAMs
Self-assembled monolayers Thermal stability Hydrogen bonding Infrared spectroscopy

Streptavidin Immobilization on Binary SAMs

In biosensor applications, binary SAMs incorporating biotinylated 16-mercaptohexadecanamide derivatives (specifically N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide, designated thiol II) have been systematically characterized for streptavidin (SA) binding. SAMs prepared from solutions containing 0.10–0.40 mole fraction of thiol II (in mixed films with 16-mercapto-1-hexadecanol, thiol I) demonstrated SA immobilization via the strong SA-biotin interaction. The degree of SA binding correlated directly with thiol II mole fraction in the SAM, providing tunable protein loading capacity [1]. The 16-carbon backbone of the mercaptohexadecanamide core ensures the biotin head group is presented at a sufficient distance from the gold surface to minimize steric hindrance during protein binding.

Streptavidin Binding
Head-to-head
Tunable: 0.10–0.40 mol fraction
Biotinylated derivative supports SA immobilization
Binary SAMs; SPR detection
Biosensors Streptavidin immobilization Surface plasmon resonance Binary self-assembled monolayers

Amide vs. Carboxylate Surface Functionality

Atomic force microscopy (AFM) force measurements comparing functionalized SAMs reveal distinct interfacial adhesion behaviors between amide-terminated (CONHCH3) and carboxylate-terminated (COO-) surfaces derived from 16-mercaptohexadecanoate analogs. SAMs presenting amide functionality (analogous to the CONH2 terminus of 16-mercaptohexadecanamide) exhibit different adhesion force profiles compared to CH3- and OH-terminated surfaces when probed against model pharmaceutical surfaces (lactose and theophylline) [1]. While 16-mercaptohexadecanoic acid (MHA) provides a negatively charged carboxylate surface at physiological pH, 16-mercaptohexadecanamide presents a neutral, hydrogen-bonding amide surface, enabling distinct protein adsorption and interfacial interaction profiles.

Surface Functionality
Method context
Neutral H-bonding amide
Distinct from charged carboxylate surfaces
AFM adhesion profiles; pH-independent
Self-assembled monolayers Atomic force microscopy Adhesion forces Interfacial properties

16-Mercaptohexadecanamide Applications


Biotin-Streptavidin Biosensor Fabrication

Researchers developing surface plasmon resonance (SPR) biosensors, quartz crystal microbalance (QCM) sensors, or electrochemical impedance spectroscopy (EIS) platforms can utilize 16-mercaptohexadecanamide as the core scaffold for biotinylated thiol derivatives. As demonstrated in binary SAM studies, N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide at 0.10–0.40 mole fraction enables tunable streptavidin immobilization with binding that scales predictably with thiol II concentration [1]. The 16-carbon backbone provides sufficient chain length to present the biotin moiety beyond the electrical double layer, minimizing steric interference during protein capture. This scenario directly leverages the chain-length-dependent ordering evidence (Section 3, Evidence_Item 1), as the n = 16 length ensures an ordered alkyl underlayer that supports reproducible biotin presentation.

Ordered Tunneling Barriers for Molecular Electronics

In molecular electronics applications involving charge transport by tunneling across SAMs, the structural ordering of the alkyl chain region critically determines tunneling barrier uniformity. 16-mercaptohexadecanamide, with n = 16 exceeding the ordering threshold (≥C15) for amide-containing alkanethiols, provides an ordered alkyl chain region suitable for wave function engineering studies [1]. Shorter-chain amide analogs (n < 15) produce disordered films that introduce tunneling pathway heterogeneity, compromising the reproducibility of current-voltage measurements. The thermal stabilization of ~50 K relative to non-amide alcohols [2] further ensures measurement stability during electrical characterization. This scenario applies directly to research groups fabricating metal-molecule-metal junctions or investigating molecular rectification phenomena.

Charge-Neutral Protein Adsorption Control

For biomaterials research and implant surface engineering where nonspecific protein adsorption must be minimized without introducing surface charge, 16-mercaptohexadecanamide provides a neutral amide-terminated surface distinct from charged carboxylate analogs like 16-mercaptohexadecanoic acid (MHA). The amide functionality enables hydrogen bonding interactions without the pH-dependent ionization characteristic of MHA, making it suitable for studies at physiological pH where charge neutrality is desired [3]. Amido derivative SAMs have been specifically used to control protein absorption in biological applications . The ordered alkyl chain region (n = 16) provides a well-defined hydrophobic barrier beneath the amide headgroup, creating a structurally reproducible interface for protein adsorption studies.

Thermally Stable SAMs for High-Temperature Processing

Applications requiring SAM-coated substrates to withstand elevated temperature processing steps—such as annealing, thermal bonding, or high-temperature device operation—benefit from the amide-mediated thermal stabilization characteristic of 16-mercaptohexadecanamide SAMs. The delay in alkyl chain disordering by approximately 50 K compared to linear chain alcohol analogs [1] reduces the risk of monolayer degradation during thermal excursions. This property is particularly relevant for microfluidic device fabrication involving thermal bonding steps, biosensor sterilization protocols, or molecular electronic devices operating above ambient temperature. Procurement of 16-mercaptohexadecanamide rather than non-amide alcohol analogs ensures the SAM maintains structural integrity under thermal conditions that would disorder comparator films.

Application
Selection Property
Validation Focus
Biotin-streptavidin biosensor fabrication
C16 scaffold for biotinylation; ordered underlayer
Tunable streptavidin binding; SPR reproducibility
Molecular electronics tunneling barriers
Ordered alkyl chain region (exceeds threshold)
Tunneling barrier uniformity; thermal stability
Charge-neutral protein adsorption control
Neutral amide surface; no pH-dependent charge
Hydrogen-bonding interface; reduced nonspecific binding
Thermally stable SAM processing
Amide H-bonding thermal stabilization
Maintains structural integrity at elevated temperatures

Technical Documentation Hub

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